molecular formula C14H8INO B1613752 3-Cyano-2'-iodobenzophenone CAS No. 890098-69-8

3-Cyano-2'-iodobenzophenone

Cat. No.: B1613752
CAS No.: 890098-69-8
M. Wt: 333.12 g/mol
InChI Key: GKGKJRXNVLJUFP-UHFFFAOYSA-N
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Description

3-Cyano-2’-iodobenzophenone is an organic compound with the molecular formula C14H8INO. It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to a benzophenone core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Biochemical Analysis

Biochemical Properties

3-Cyano-2’-iodobenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-Cyano-2’-iodobenzophenone and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of 3-Cyano-2’-iodobenzophenone on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Cyano-2’-iodobenzophenone can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic processes, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Cyano-2’-iodobenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, 3-Cyano-2’-iodobenzophenone can interact with transcription factors, thereby influencing gene expression. These molecular interactions are crucial for understanding the biochemical effects of this compound .

Dosage Effects in Animal Models

The effects of 3-Cyano-2’-iodobenzophenone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while at higher doses, it can lead to significant biochemical and physiological changes. For instance, high doses of 3-Cyano-2’-iodobenzophenone have been associated with toxic effects, including cellular damage and disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

3-Cyano-2’-iodobenzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics and endogenous compounds. The interaction of 3-Cyano-2’-iodobenzophenone with these enzymes can affect metabolic flux and alter the levels of metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further highlighting its role in biochemical processes .

Transport and Distribution

The transport and distribution of 3-Cyano-2’-iodobenzophenone within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, 3-Cyano-2’-iodobenzophenone can accumulate in various cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical impact .

Subcellular Localization

The subcellular localization of 3-Cyano-2’-iodobenzophenone is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 3-Cyano-2’-iodobenzophenone may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-2’-iodobenzophenone can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods: While specific industrial production methods for 3-Cyano-2’-iodobenzophenone are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2’-iodobenzophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Substituted Benzophenones: Resulting from substitution reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Cyano-2’-iodobenzophenone has several applications in scientific research:

Comparison with Similar Compounds

    3-Cyano-3’-iodobenzophenone: Another isomer with similar reactivity.

    2-Cyano-4’-iodobenzophenone: Differing in the position of the cyano and iodine groups.

Uniqueness: 3-Cyano-2’-iodobenzophenone is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications .

Properties

IUPAC Name

3-(2-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-13-7-2-1-6-12(13)14(17)11-5-3-4-10(8-11)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGKJRXNVLJUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC(=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641542
Record name 3-(2-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-69-8
Record name 3-(2-Iodobenzoyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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